Icariside I is a prenylated flavonol glycoside predominantly found in the leaves of the Epimedium plant genus, also known as barrenwort or horny goat weed. [, , , , , , , ] Icariside I is one of the main bioactive constituents of Epimedium species, alongside other flavonoids like icariin, icariside II, and icaritin. [, , , , ] It's often found in lower concentrations than icariin, which is considered a major bioactive compound of Epimedium. []
Icariside I plays a significant role in scientific research, especially in exploring its potential therapeutic benefits for various conditions like osteoporosis and cancer. [, , , , , , ]
Icariside I is a flavonoid glycoside derived from icariin, known for its potential therapeutic properties, particularly in cancer treatment and immunological responses. As a naturally occurring compound, it is primarily extracted from the plant Epimedium, which has been used in traditional medicine for centuries. The compound's structure consists of a flavonoid backbone with a glycosyl moiety, which enhances its solubility and bioactivity.
Icariside I is predominantly sourced from Herba Epimedii, a traditional Chinese medicinal herb. This plant contains various flavonoids, including icariin and its derivatives, which are responsible for its pharmacological effects. The limited natural abundance of Icariside I necessitates synthetic approaches to increase yield for research and therapeutic applications .
Icariside I falls under the category of flavonoid glycosides. Flavonoids are polyphenolic compounds known for their antioxidant properties, while glycosides are compounds in which a sugar molecule is bound to a non-carbohydrate moiety. This classification highlights Icariside I's dual nature, contributing to both its chemical behavior and biological activity.
The synthesis typically includes the following key steps:
These reactions often require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize byproducts .
Icariside I features a complex molecular structure characterized by:
The molecular formula of Icariside I is , with a molecular weight of approximately 432.41 g/mol. Its structural representation includes:
Icariside I undergoes several chemical reactions that can be utilized for further modifications or degradation:
These reactions are crucial for both understanding the compound's stability and developing methods for its synthesis or extraction.
Icariside I exhibits various biological activities attributed to its mechanism of action:
Data from studies indicate that Icariside I influences multiple cellular pathways, including those involved in inflammation and oxidative stress response.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) for structural confirmation and purity assessment .
Icariside I has notable applications in scientific research:
Research continues into optimizing extraction methods from natural sources and improving synthetic routes to enhance yields for therapeutic use .
Icariside I belongs to the prenylated flavonol glycoside class, characterized by a 8-prenyl kaempferol backbone conjugated to a rhamnose moiety at the C-7 position. Its molecular weight is 530.52 g/mol, with the systematic name 3,5-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one. The compound’s planar structure features:
Table 1: Key Physicochemical Properties of Icariside I
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₂₇H₃₀O₁₁ | High-Resolution MS |
Molecular Weight | 530.52 g/mol | NMR/LC-MS |
Melting Point | 154–156°C | DSC |
LogP (Partition Coefficient) | 2.8 | Computational modeling |
Solubility in DMSO | 100 mg/mL (188.49 mM) | Experimental validation |
UV-Vis λmax | 272 nm | Spectrophotometry |
Icariside I occurs natively in Epimedium spp. (Berberidaceae family), notably:
These shade-tolerant perennials accumulate Icariside I as a hydrolytic product of icariin through enzymatic deglycosylation in leaves, with concentrations peaking during late vegetative growth stages. Multi-omics analyses reveal that its biosynthesis integrates phenylpropanoid pathways with prenylation and glycosylation steps, regulated by leucine-rich repeat receptor kinases and methyl jasmonate esterases [9].
Ethnopharmacologically, Epimedium (known as Yin Yang Huo in Traditional Chinese Medicine) has been prescribed since the Han Dynasty (202 BCE–220 CE) for:
The 2020 Chinese Pharmacopoeia recognizes Icariside I among quality control markers for Epimedium-based therapies. Modern pharmacological validation confirms that Icariside I contributes significantly to the herb’s bone-remodeling effects by stimulating osteoblast differentiation and suppressing osteoclast resorption [3] [6].
Table 2: Epimedium Species and Their Icariside I-Yielding Characteristics
Species | Geographical Distribution | Icariside I Content (Relative %) |
---|---|---|
E. sagittatum | Southern China | 7.07% (Leaf dry weight) |
E. pubescens | Central China | 4.77% (Leaf dry weight) |
E. koreanum | Korean Peninsula | 5.89% (Leaf dry weight) |
Historical Trajectory
Initial research (1990s–2000s) focused on Icariside I’s osteogenic properties, with studies demonstrating its capacity to stimulate alkaline phosphatase (ALP) activity and mineralization in mesenchymal stromal cells (MSCs) at 0.01–10 μM concentrations [6]. Mechanistic work revealed its activation of extracellular signal-regulated kinase (ERK) phosphorylation, directing MSC lineage commitment toward osteogenesis while suppressing adipogenesis—validating Epimedium’s traditional use in bone disorders.
Contemporary Advancements
Table 3: Key Research Breakthroughs in Icariside I Bioactivity
Therapeutic Area | Mechanistic Insight | Experimental Model |
---|---|---|
Osteogenesis | ERK/Runx2/BMP2 pathway activation | Mouse MSCs, OVX rats |
Immuno-oncology | Kynurenine-AhR-p27 cascade inhibition | Tumor-bearing mice, HCC cells |
Fibrosis | TGF-β/Smad3 axis suppression | Rat hepatic stellate cells |
Drug Delivery | 4.8-fold oral bioavailability enhancement | Nanoemulsion pharmacokinetics |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2